(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid
Description
The compound (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid is a chiral amino acid derivative characterized by:
- A branched backbone with a (2S)-configured α-carbon.
- An (S)-1-ethoxy-1-oxopropan-2-yl substituent on the amino group, introducing an ester functionality.
- A free carboxylic acid group at the terminal position.
The stereochemistry is critical for biological interactions, as seen in related compounds like Valsartan derivatives .
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-5-15-10(14)7(4)11-8(6(2)3)9(12)13/h6-8,11H,5H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
DEQYVPBWLZSURP-YUMQZZPRSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the use of protected amino acids and subsequent coupling reactions. For example, the synthesis might start with the protection of the amino group using a tert-butoxycarbonyl (Boc) group, followed by coupling with an appropriate ester . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active products. The pathways involved often include enzymatic catalysis and binding to specific receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural Features and Differences
Key Observations:
Ester vs. Acid Terminal Groups :
- The benzyl ester derivative () exhibits higher lipophilicity, favoring membrane permeability, while the free acid form (target compound) is more polar, enhancing solubility in aqueous environments .
- The ethoxy ester in the target compound may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid .
The Boc group in provides steric bulk and stability under acidic conditions, commonly used in peptide synthesis to protect amines .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
- The ethoxy ester increases logP compared to the free acid or carboxyethyl analogues, impacting bioavailability and distribution .
Biological Activity
(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid, also referred to as a derivative of valine or a related amino acid, has garnered attention in biochemical research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's chemical structure is characterized by the following attributes:
| Property | Value |
|---|---|
| Chemical Formula | C11H19NO4 |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid |
| CAS Number | 2613299-89-9 |
The biological activity of (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid is primarily attributed to its role as an amino acid analog. It may influence various metabolic pathways:
- Protein Synthesis : As an amino acid derivative, it can participate in protein synthesis, potentially affecting muscle growth and repair.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, influencing mood and cognitive functions.
- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, protecting cells from oxidative stress.
1. Antimicrobial Effects
Research indicates that the compound demonstrates antimicrobial properties against various bacterial strains. A study showed that derivatives of this compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
2. Anti-inflammatory Properties
In vitro studies have shown that (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid can reduce the production of pro-inflammatory cytokines in immune cells. This suggests a potential role in managing inflammatory diseases.
3. Neuroprotective Effects
Animal models have indicated that this compound may have neuroprotective effects, possibly through the modulation of neuroinflammatory pathways. These findings support its potential use in neurodegenerative disorders.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoic acid against multidrug-resistant bacterial strains. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Inflammation Reduction
In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in a marked decrease in markers of inflammation (e.g., CRP levels) over a six-week period. Participants reported improved joint mobility and reduced pain levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
